2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring is synthesized through Fischer indole synthesis or other suitable methods.
Pyrimidine Ring Synthesis: The pyrimidine ring is prepared separately, often involving cyclization reactions of suitable precursors.
Coupling Reaction: The indole and pyrimidine intermediates are then coupled using an acetamide linkage. This step may involve the use of coupling reagents such as carbodiimides under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to scale up the process. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for large-scale production.
Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Employed as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(2-pyridyl)acetamide: Similar structure with a pyridyl group instead of a phenoxypyrimidinyl group.
2-(1H-indol-3-yl)-N-(2-phenyl)acetamide: Similar structure with a phenyl group instead of a phenoxypyrimidinyl group.
Uniqueness
2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide is unique due to the presence of both indole and phenoxypyrimidinyl moieties, which may confer distinct biological and chemical properties compared to its analogs
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(2-phenoxypyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19(10-14-11-21-18-9-5-4-8-17(14)18)24-15-12-22-20(23-13-15)26-16-6-2-1-3-7-16/h1-9,11-13,21H,10H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKRPSOOESSERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.